molecular formula C8H10N2O2 B019153 2-Amino-3-methoxybenzamide CAS No. 106782-78-9

2-Amino-3-methoxybenzamide

Cat. No. B019153
M. Wt: 166.18 g/mol
InChI Key: KTSGITANKLIJRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-methoxybenzamide often involves acylation reactions, where an acyl group is introduced to the molecule. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a structure similar to 2-Amino-3-methoxybenzamide, was achieved through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized using ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3-methoxybenzamide has been determined using techniques like X-ray diffraction and DFT calculations. The study by Karabulut et al. (2014) highlighted the impact of intermolecular interactions on the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide, revealing that while crystal packing and dimerization slightly affect bond lengths and angles, they significantly influence dihedral angles and the rotational conformation of aromatic rings.

Chemical Reactions and Properties

Rhodium(III)-catalyzed reactions have been utilized to synthesize structures related to 2-Amino-3-methoxybenzamide. For example, the synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines via Rh(III) catalysis demonstrates the compound's involvement in complex chemical transformations (Li et al., 2019).

Physical Properties Analysis

The physical properties of 2-Amino-3-methoxybenzamide derivatives, such as solubility, melting point, and crystal structure, can significantly affect their application potential. Although specific data on 2-Amino-3-methoxybenzamide was not found, related studies on structural analogs provide insights into how substituents like the methoxy and amino groups influence these properties.

Chemical Properties Analysis

The chemical properties of 2-Amino-3-methoxybenzamide, including reactivity, stability, and interaction with other molecules, are crucial for its potential applications. The compound's ability to participate in hydrogen bonding, as evidenced in studies on similar molecules, suggests its significance in forming stable structures and interacting with biological targets (Aarset et al., 2013).

Scientific Research Applications

1. Antioxidant and Antibacterial Activities

  • Summary of Application: Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .

2. Anti-inflammatory Activities

  • Summary of Application: Pyrimidines, which can be synthesized from benzamide compounds, have been studied for their anti-inflammatory effects .
  • Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Synthesis of Novel Compounds

  • Summary of Application: Benzamide compounds can be used to synthesize novel compounds with potential applications in various fields .
  • Methods of Application: The novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

4. Industrial Applications

  • Summary of Application: Benzamide compounds are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Results: The use of benzamide compounds in these industries can improve product performance and manufacturing efficiency .

5. Preparation of Benzamide Derivatives

  • Summary of Application: Benzamide derivatives can be prepared through direct condensation of benzoic acids and amines .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

6. Anti-Inflammatory Effects of Pyrimidines

  • Summary of Application: Pyrimidines, which can be synthesized from benzamide compounds, have been studied for their anti-inflammatory effects .
  • Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

properties

IUPAC Name

2-amino-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGITANKLIJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594900
Record name 2-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxybenzamide

CAS RN

106782-78-9
Record name 2-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-2-nitrobenzamide (7.0 g, 0.038 mol) was dissolved in ethanol (150 ml) and the solution stirred with Raney nickel catalyst (0.5 g) under a hydrogen atmosphere at 50 p.s.i. (3.45 bar) for 4 hours. The catalyst was removed by filtration and the solvent removed by evaporation under vacuum to give the title compound, after crystallization from ethyl acetatehexane, as a colorless solid (6.3 g, 83%), m.p. 140°-141° C. Found: C,58.03; H,6.06; N,16.65. C8H10N2O2 requires C,57.82; H,6.07; N,16.86%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-methoxy benzoic acid (2.0 g, 11.90 mmol) in THF (30 mL) was added EDCl (2.7 g, 14.3 mmol), HOBt (1.9 g, 14.3 mmol) and NMM (1.6 mL, 14.3 mmol). The reaction was stirred at room temperature for 2 hours and then NH4OH (1 mL) in H2O (1 mL) was added. After stirring overnight, the reaction was diluted with H2O and extracted with CH2Cl2. The organics were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The solids were suspended in Et2O and filtered off to afford 2-amino-3-methoxybenzamide (1.1 g, 56%). 1H NMR (300 MHz, DMSO-d6) δ 7.71 (br s, 1H), 7.19 (d, J=8.1 Hz, 1H), 7.08 (br s, 1H), 6.87 (d, J=7.1 Hz, 1H), 6.45-6.53 (m, 1H), 6.26 (br s, 2H), 3.78 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
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Quantity
1 mL
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solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-3-methoxy benzoic acid (5.00 g, 29.9 mmol) in THF (50 mL) were added EDCl (6.88 g, 35.9 mmol), HOBt (4.85 g, 35.9 mmol), N-methylmorpholine (3.60 g, 35.9 mmol), and aqueous ammonia (50% v/v, 30 mL). Then, the reaction mixture was stirred at room temperature for 48 hours. Then, water was added and the product was extracted with ethyl acetate (2×250 mL). The combined organic phase was washed with water, then brine, and dried over anhydrous Na2SO4. Removal of solvent gave product 2-amino-3-methoxy-benzamide as a light orange solid. Yield: 1.70 g (34%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 2-amino-3-methoxybenzoic acid (8.11 g, 48.52 mmol) in DMF (150 mL) at rt were added DIEA (13.2 mL, 58.22 mmol), 2 N ammonia in MeOH (33.96 mL, 67.92 mmol), EDCI (11.16 g, 58.22 mmol), and 1-hydroxybenzotriazole (7.87 g, 58.22 mmol). The solution was stirred at rt under argon. After 20 h the solution was diluted with water and extracted ten times with EtOAc. The EtOAc volume was reduced and washed with brine. The EtOAc fraction was concentrated and diluted with diethyl ether. The resulting tan solid was collected and dried in vacuo to give 2-amino-3-methoxybenzamide (6.08 g, 76%). 1H NMR (300 MHz, DMSO-d6) δ 3.79 (s, 3H), 6.26 (bs, 2H), 6.48 (m, 1H), 6.88 (d, J=7.9 hz, 1H), 7.12 (bs, 1H), 7.19 (dd, J=8.2, 1.0 Hz, 1H), 7.70 (bs, 1H) LC-MS (ESI) m/z 167 (M+H)+.
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33.96 mL
Type
reactant
Reaction Step One
Name
Quantity
11.16 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxybenzamide
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Reactant of Route 6
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Citations

For This Compound
11
Citations
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
… The hydrochloride salt was recrystallized from EtOH/2-propanol to give 1.93 g (65%) of 2-amino-3-methoxybenzamide 75 as off-white crystals. Mp: 136−138 C. H NMR (DMSO-d 6 ): δ …
Number of citations: 45 pubs.acs.org
RJ Griffin, S Srinivasan, K Bowman… - Journal of medicinal …, 1998 - ACS Publications
… Compound 15 was prepared according to method II from 2-amino-3-methoxybenzamide (1.5 g, 9.0 mmol) and acetyl chloride (1.4 mL, 19.9 mmol): IR 3171, 3034, 1676 cm -1 ; 1 H NMR …
Number of citations: 189 pubs.acs.org
LC Pemberton - 1994 - theses.ncl.ac.uk
Poly (adenine diphosphate-ribosyl)ation of a variety of nuclear proteins is the immediate response in most eukaryotic cells to DNA strand breaks. This modification is catalysed' by the …
Number of citations: 1 theses.ncl.ac.uk
A Nathubhai, R Patterson, TJ Woodman… - Organic & …, 2011 - pubs.rsc.org
Dimethylformamide dimethylacetal (DMFDMA) is widely used as a source of electrophilic one-carbon units at the formate oxidation level; however, electrophilic methylation with this …
Number of citations: 25 pubs.rsc.org
BD Dickson, WW Wong, WR Wilson, MP Hay - Molecules, 2019 - mdpi.com
… ) and solvent removed in vacuo to give crude 2-amino-3-methoxybenzamide (5.21 g, 74%) as … added dropwise to a stirred solution of 2-amino-3-methoxybenzamide (1.66 g, 10.0 mmol) …
Number of citations: 13 www.mdpi.com
K Neogi, PR Murumkar, P Sharma, P Yadav… - Translational …, 2022 - Elsevier
… The precipitates thus formed were filtered and dried under reduced pressure to get 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (7) as light brown solid (1.1 g, 94.5 %) mp 189-…
Number of citations: 6 www.sciencedirect.com
S Khandelwal, YK Tailor, E Rushell, M Kumar - Green Approaches in …, 2020 - Elsevier
… Similarly, for the synthesis of NU1025 2-(4-hydroxybenzyl)quinazolin-4(3H)-one, initially, 2-amino-3-methoxybenzamide was synthesized from 3-methoxy-2-aminobenzoic acid via two-…
Number of citations: 11 www.sciencedirect.com
A Nathubhai, T Haikarainen, PC Hayward… - European Journal of …, 2016 - Elsevier
Tankyrases (TNKSs), members of the PARP (Poly(ADP-ribose)polymerases) superfamily of enzymes, have gained interest as therapeutic drug targets, especially as they are involved in …
Number of citations: 25 www.sciencedirect.com
SK Ghosh, R Nagarajan - Tetrahedron Letters, 2016 - Elsevier
… In the beginning, 2-amino-3-methoxybenzamide (15) was synthesized from 3-methoxy-2-aminobenzoic acid via two steps which on treatment with acetaldehyde solution in low melting …
Number of citations: 12 www.sciencedirect.com
NIOFP ADENINE, DRP TO - 1994 - core.ac.uk
This dissertation records the work carried out at the University of Newcastle-upon-Tyne between October 1991 and July 1994 and is original except where acknowledged by reference. …
Number of citations: 0 core.ac.uk

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